molecular formula C7H10N2O3S B1303488 2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid CAS No. 41306-29-0

2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid

Cat. No.: B1303488
CAS No.: 41306-29-0
M. Wt: 202.23 g/mol
InChI Key: JYCIIMYFSHYOEI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound represents a complex heterocyclic organic molecule with distinctive structural characteristics that define its chemical identity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, providing precise identification of the molecular framework and substituent positioning. The compound features a molecular formula of C₇H₁₀N₂O₃S and exhibits a molecular weight of 202.23 grams per mole, establishing its position as a moderate-sized organic molecule within the thiazole family.

The structural architecture of this compound incorporates a five-membered thiazolan ring system as its central core, distinguished by the presence of both sulfur and nitrogen heteroatoms at positions 1 and 3 respectively. The thiazolan ring differs from the more commonly encountered thiazole ring through the presence of saturated carbon centers, creating a dihydrothiazole configuration that significantly influences the compound's chemical reactivity and physical properties. The ring system carries multiple functional substituents that contribute to its overall molecular complexity and potential biological activity.

Property Value Source Reference
Chemical Abstracts Service Number 41306-29-0
Molecular Formula C₇H₁₀N₂O₃S
Molecular Weight 202.23 g/mol
MDL Number MFCD06256825
InChI Key JYCIIMYFSHYOEI-UHFFFAOYSA-N

The methylimino group at position 2 of the thiazolan ring introduces additional complexity through its contribution of nitrogen-based functionality that can participate in various chemical interactions. This substituent, represented by the methylimino moiety, creates opportunities for hydrogen bonding and electronic interactions that influence the compound's solubility characteristics and potential for molecular recognition phenomena. The presence of the methyl group attached to the nitrogen atom at position 3 further modifies the electronic environment of the heterocyclic system.

The acetic acid substituent attached at position 5 of the thiazolan ring provides carboxylic acid functionality that significantly impacts the compound's chemical behavior and potential applications. This carboxyl group contributes to the molecule's acidity and creates opportunities for esterification, amidation, and salt formation reactions that expand the compound's synthetic utility. The positioning of this functional group adjacent to the heterocyclic ring system creates potential for intramolecular interactions that may influence conformational preferences and stability characteristics.

Historical Context of Thiazole-Based Compound Development

The development of thiazole-based compounds traces its origins to the foundational work of early organic chemists who recognized the unique properties and synthetic potential of sulfur-nitrogen heterocyclic systems. The thiazole ring system, characterized by its five-membered structure containing both sulfur and nitrogen atoms, has been a subject of intensive research since the late nineteenth and early twentieth centuries. The fundamental understanding of thiazole chemistry was significantly advanced through the pioneering contributions of chemists who established key synthetic methodologies that remain relevant to contemporary research practices.

The Hantzsch thiazole synthesis, developed in the early twentieth century, established one of the most important synthetic routes for accessing thiazole derivatives through the condensation of alpha-haloketones with thioamides. This methodology provided researchers with a reliable and versatile approach for constructing thiazole ring systems with diverse substitution patterns, enabling the systematic exploration of structure-activity relationships within this compound class. The reaction mechanism involves nucleophilic attack by the sulfur atom of thioamides on electrophilic carbon centers, followed by cyclization to form the characteristic five-membered ring system.

The Cook-Heilbron thiazole synthesis represents another significant milestone in the historical development of thiazole chemistry, offering an alternative synthetic approach that enables access to 5-aminothiazole derivatives. This methodology, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, demonstrated the formation of 5-aminothiazoles through chemical reactions of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild reaction conditions. The discovery marked one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope, expanding the accessible chemical space within thiazole-based molecular libraries.

Synthetic Method Year Developed Key Reagents Product Type
Hantzsch Thiazole Synthesis Early 1900s α-haloketones, thioamides Simple thiazoles
Cook-Heilbron Synthesis 1947 α-aminonitriles, dithioacids 5-aminothiazoles
Gabriel Synthesis Mid-1900s acylaminocarbonyl compounds, P₂S₅ Substituted thiazoles
Modified Hantzsch Synthesis Late 1900s α-tosyloxy ketones, thioamides Reduced epimerization products

The evolution of thiazole synthesis methodologies continued through the twentieth century with the development of additional approaches that addressed specific synthetic challenges and expanded the scope of accessible molecular structures. Gabriel synthesis emerged as an important alternative route involving the cyclization reaction of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures. This methodology provided access to thiazole derivatives that were difficult to obtain through other synthetic routes, contributing to the growing arsenal of tools available for thiazole construction.

Contemporary developments in thiazole chemistry have benefited from advances in synthetic methodology, analytical techniques, and computational chemistry that have enhanced understanding of structure-property relationships within this compound class. Modern synthetic approaches have addressed limitations of classical methods, such as harsh reaction conditions, limited substrate scope, and problematic side reactions, through the development of milder and more selective transformation protocols. These advances have enabled the synthesis of increasingly complex thiazole-containing molecules with precise control over substitution patterns and stereochemistry.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its individual molecular characteristics to encompass its role as a representative example of sophisticated thiazole-derived structures that demonstrate the versatility and synthetic potential of sulfur-nitrogen heterocyclic systems. The compound exemplifies the complex molecular architectures that can be achieved through strategic combination of heterocyclic ring construction with carefully designed substituent incorporation, providing insights into structure-property relationships that inform broader research directions in heterocyclic chemistry.

The thiazole moiety has emerged as a versatile standalone unit contributing significantly to the development of diverse chemical entities with important applications across multiple research domains. The unique electronic properties of the thiazole ring system, characterized by significant pi-electron delocalization and aromatic character, create opportunities for molecular recognition, electronic communication, and chemical reactivity that distinguish thiazole-containing compounds from other heterocyclic systems. The calculated pi-electron density distribution within thiazole rings identifies specific positions as favored sites for electrophilic substitution and nucleophilic attack, enabling predictable and selective chemical transformations.

Research investigations into thiazole derivatives have revealed their capacity to undergo various chemical reactions including donor-acceptor interactions, intramolecular nucleophilic substitution processes, photochemical transformations, arylation reactions, cycloaddition processes, oxidation reactions, structural transformations, and dimerization phenomena. These diverse reaction pathways provide multiple avenues for molecular modification and functionalization, enabling the systematic exploration of chemical space and the development of novel compounds with targeted properties and applications.

Research Application Significance Molecular Features
Synthetic Methodology Development Model compound for reaction optimization Multiple functional groups
Structure-Activity Relationship Studies Reference structure for systematic modification Well-defined substitution pattern
Electronic Property Investigation Prototype for heterocyclic electronic behavior Pi-electron delocalization
Conformational Analysis Example of flexible heterocyclic systems Rotatable substituents

The incorporation of acetic acid functionality within the molecular framework of this thiazole derivative creates additional research opportunities related to carboxylic acid chemistry and its intersection with heterocyclic systems. The carboxyl group provides a handle for further synthetic manipulation through standard carboxylic acid transformations, including esterification, amidation, and coupling reactions that can be used to construct more complex molecular assemblies. The positioning of this functional group relative to the heterocyclic ring system creates potential for studying intramolecular interactions and their influence on molecular conformation and reactivity.

Contemporary heterocyclic chemistry research has increasingly focused on developing environmentally sustainable synthetic methodologies that minimize waste generation and reduce reliance on toxic reagents and harsh reaction conditions. The study of compounds such as this compound contributes to these efforts by providing molecular targets for developing improved synthetic approaches and by serving as test cases for evaluating the effectiveness of new methodologies. The complex substitution pattern of this compound presents synthetic challenges that drive innovation in heterocyclic synthesis and encourage the development of more efficient and selective transformation protocols.

The role of this compound in advancing fundamental understanding of heterocyclic chemistry extends to its potential contributions to computational chemistry research and theoretical studies of molecular behavior. The well-defined structure and multiple functional groups provide an excellent platform for validating computational methods, testing theoretical predictions, and developing improved models for predicting the properties and behavior of related heterocyclic systems. Such studies contribute to the broader goal of developing predictive tools that can guide synthetic efforts and accelerate the discovery of new compounds with desired properties.

Properties

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-8-7-9(2)6(12)4(13-7)3-5(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCIIMYFSHYOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381534
Record name [(2Z)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41306-29-0
Record name [(2Z)-3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Biological Activity

2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid, with the molecular formula C7H10N2O3SC_7H_{10}N_2O_3S, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₇H₁₀N₂O₃S
Molecular Weight202.23 g/mol
CAS Number41306-29-0
HazardIrritant

The compound is characterized by a thiazolidinone structure, which is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

Thiazolidinone derivatives are also noted for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that they can reduce inflammation markers in cell cultures.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medical Chemistry evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including those with structural similarities to this compound. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
  • Anti-inflammatory Mechanism : Another research article investigated the anti-inflammatory potential of thiazolidinone compounds in a rat model of arthritis. The study found that treatment with these compounds significantly reduced paw swelling and serum levels of inflammatory cytokines .

Additional Biological Effects

Preliminary studies suggest that this compound may also exhibit cytotoxic effects against certain cancer cell lines. However, further research is needed to elucidate its mechanism of action and therapeutic potential.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of thiazolidinone derivatives:

Study FocusFindings
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory EffectsReduced inflammation in rat arthritis model
CytotoxicityPotential effects on cancer cell lines (needs validation)

Comparison with Similar Compounds

Key Observations:

  • Functional Groups : The acetic acid side chain distinguishes it from amide () or ester derivatives, favoring ionic interactions in aqueous environments.
  • Electronic Effects: The methylimino group (N–CH₃) in the target compound contrasts with thioxo (C=S) or arylidene groups in others, influencing redox stability and reactivity .

Key Observations:

  • The target compound forms via biomass-derived intermediates (HMF), contrasting with the deliberate organic synthesis (e.g., thia-Michael additions) used for analogs .
  • Green Chemistry : Its synthesis aligns with sustainable practices (aqueous, high-temperature conditions), whereas other routes require organic solvents (e.g., DMF/acetic acid in ).

Physicochemical Properties

Compound Solubility LogP (Predicted) Stability Reference ID
This compound High (polar groups) -0.5 Stable in acidic conditions
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid Moderate 2.1 Photolabile due to arylidene group
N-[4-(Difluoromethoxy)phenyl]acetamide derivative Low 3.8 High thermal stability

Key Observations:

  • The acetic acid group in the target compound enhances water solubility compared to aryl-substituted analogs.
  • LogP Values : The target compound’s lower LogP (-0.5) suggests superior bioavailability in polar environments relative to lipophilic derivatives (e.g., LogP 3.8 in ).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid, and how do reaction conditions influence yield?

  • Methodology :

  • The compound can be synthesized via cyclocondensation reactions. A typical procedure involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-substituted thiosemicarbazides), chloroacetic acid, sodium acetate, and a carbonyl compound (e.g., substituted oxo-compounds) in acetic acid/DMF (3:1 v/v) for 2–5 hours .
  • Post-reaction, the product is filtered, washed with acetic acid/ethanol, and recrystallized from DMF-acetic acid mixtures. Yield optimization requires precise control of stoichiometry (1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and temperature (reflux at 110–120°C) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) are used to identify characteristic peaks, such as the thiazolidinone carbonyl (~170 ppm) and methylimino groups (~2.5–3.0 ppm for CH₃) .
  • Single-crystal X-ray diffraction : Resolves stereoelectronic effects, such as Z/E isomerism in the thiazolidinone ring, and confirms bond angles/distances (e.g., C=O bond length ~1.21 Å) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₁₁N₂O₃S at m/z 215.05) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Enzyme inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s assay) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What computational models explain the regioselectivity of thiazolidinone ring formation?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways (e.g., 5- vs. 4-membered ring closure). For example, B3LYP/6-31G(d) optimizations show lower activation energy for 5-exo-trig cyclization due to favorable orbital overlap .
  • Molecular docking : Predict binding affinities to biological targets (e.g., COX-2) using AutoDock Vina, correlating docking scores with experimental IC₅₀ values .

Q. How do conflicting spectral data across studies arise, and how can they be resolved?

  • Analysis :

  • Discrepancies in NMR shifts may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism (e.g., thione-thiol equilibrium). For example, the methylimino proton (NH-CH₃) appears at δ 2.8–3.2 ppm in DMSO but broadens in protic solvents .
  • Resolution: Use deuterated solvents with controlled pH and temperature. Cross-validate with IR (C=O stretch ~1680 cm⁻¹) and X-ray data .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodology :

  • Reaction engineering : Employ flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., hydrolysis of imino groups) .
  • Catalytic optimization : Use p-toluenesulfonic acid (5 mol%) to accelerate cyclization while minimizing byproducts (e.g., dimerization) .
  • Purification : Replace column chromatography with pH-selective crystallization (e.g., precipitate product at pH 4–5) .

Q. How does substituent variation on the thiazolidinone ring influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Br at position 2) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Hydrophobic substituents (e.g., arylidene at position 5) improve COX-2 selectivity by occupying hydrophobic pockets in the enzyme’s active site .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid
Reactant of Route 2
2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.